3-环己基-3-氧代丙腈

描述

Synthesis Analysis

The synthesis of compounds structurally related to 3-Cyclohexyl-3-oxopropanenitrile, such as cyclopropanes and nitriles, involves various strategies. For example, donor-acceptor cyclopropanes can undergo reactions with nitriles under the influence of Lewis acids to form tetrahydropyridazines and other cyclic structures. These transformations often involve [3 + 3]-cycloadditions or formal [3 + 2] cycloadditions, facilitating access to structurally diverse pyridazine derivatives and 2H-3,4-dihydropyrrole cycloaddition products with high yields (Garve et al., 2016) (Yu & Pagenkopf, 2003).

Molecular Structure Analysis

The molecular structure of cyclohexyl-related compounds and their derivatives reveals complex interactions and arrangement. For instance, cyclohexylsilanetriol's structure, determined through single‐crystal x‐ray diffraction methods, showcases the molecule's crystalline arrangement and hydrogen bonding network, which may provide insights into the structural aspects of 3-Cyclohexyl-3-oxopropanenitrile (Ishida et al., 1982).

科学研究应用

3-氧代丙腈的合成方法

亲电氰乙酰化: 合成杂环 3-氧代丙腈的一种直接方法涉及用混合酸酐对杂环进行亲电氰乙酰化。这种方法利用了像 Mg(ClO4)2·2H2O 这样的催化剂,也扩展到了电子供给弱的芳香化合物的氰乙酰化,展示了该方法的多功能性和效率 (Andicsová-Eckstein, Kozma, & Végh, 2016).

涉及 3-氧代丙腈的反应

乙酸锰(III) 介导的氧化环化: 利用乙酸锰(III) 对 3-氧代丙腈与共轭烯烃进行氧化环化,导致形成 4,5-二氢呋喃-3-腈。这些反应对 2-噻吩基取代的烯烃特别有效,显示出良好的收率,并展示了 3-氧代丙腈在合成有机化学中的适应性 (Yılmaz, Uzunalioğlu, & Pekel, 2005).

取代的 3-氧代丙腈的化学

3-(1H-吲哚-3-基)-3-氧代丙腈的化学: 由 3-(1H-吲哚-3-基)-3-氧代丙腈衍生的不同杂环化合物的合成和反应性已被广泛研究。该化合物作为各种杂环化合物的先驱,突出了其合成重要性和创造结构多样的分子的潜力 (Fadda, El‐Mekabaty, Mousa, & Elattar, 2014).

安全和危害

The compound is classified under GHS07 for safety . It has hazard statements H302, H315, H319, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .

属性

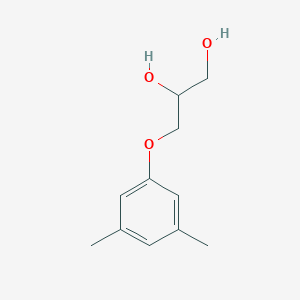

IUPAC Name |

3-cyclohexyl-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c10-7-6-9(11)8-4-2-1-3-5-8/h8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFILZUIMJFKTHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40461853 | |

| Record name | 3-Cyclohexyl-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclohexyl-3-oxopropanenitrile | |

CAS RN |

62455-70-3 | |

| Record name | 3-Cyclohexyl-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclohexyl-3-oxopropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B32192.png)